molecular formula C15H12BrCl2NO2 B5020348 2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-2-methylphenyl)acetamide

2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-2-methylphenyl)acetamide

Cat. No.: B5020348
M. Wt: 389.1 g/mol
InChI Key: DHFVGMPBIYWRIN-UHFFFAOYSA-N
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Description

2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-2-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a complex structure with multiple halogen substitutions, which can impart unique chemical and physical properties

Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrCl2NO2/c1-9-6-11(17)3-4-13(9)19-15(20)8-21-14-5-2-10(16)7-12(14)18/h2-7H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFVGMPBIYWRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)COC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-2-methylphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-chlorophenol and 4-chloro-2-methylaniline.

    Formation of Intermediate: The first step involves the reaction of 4-bromo-2-chlorophenol with a suitable acylating agent, such as acetyl chloride, to form an intermediate compound.

    Amidation Reaction: The intermediate is then reacted with 4-chloro-2-methylaniline in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-2-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromo and chloro) can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity and potential as a pharmaceutical agent.

    Medicine: It could be investigated for its therapeutic properties and potential use in drug development.

    Industry: The compound may find applications in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-2-methylphenyl)acetamide would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-2-chlorophenoxy)-N-(4-chlorophenyl)acetamide
  • 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide
  • 2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-2-methylphenyl)propionamide

Uniqueness

2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-2-methylphenyl)acetamide is unique due to its specific combination of halogen substitutions and the presence of both phenoxy and acetamide functional groups

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